2-Chloro-4-methoxy-1,8-naphthyridine
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Overview
Description
2-Chloro-4-methoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
1,8-naphthyridines are known to interact with their targets to exert their biological effects .
Biochemical Pathways
1,8-naphthyridines are known to influence various biological pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines are known to have diverse biological activities, suggesting they can have various molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Naphthyridines have been reported to have diverse effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . These methods are designed to be eco-friendly, safe, and atom-economical.
Industrial Production Methods: Industrial production of 1,8-naphthyridines, including this compound, often employs large-scale multicomponent reactions and metal-catalyzed processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions at the chloro or methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide in dioxane.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines with potential biological activities .
Scientific Research Applications
2-Chloro-4-methoxy-1,8-naphthyridine has found applications in several fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound with a wide range of biological activities.
2-Amino-1,8-naphthyridine: Known for its antibacterial properties.
4-Methoxy-1,8-naphthyridine: Similar in structure but lacks the chloro substituent.
Uniqueness: 2-Chloro-4-methoxy-1,8-naphthyridine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-methoxy-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-5-8(10)12-9-6(7)3-2-4-11-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPPYGHMXVRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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